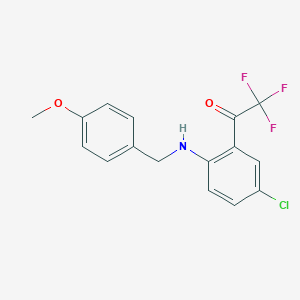

4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes, including reactions like high pressure hydrolysis, reduction, and condensation, utilizing readily available materials to achieve high yields and quality with minimal environmental impact (Wen Zi-qiang, 2007). For example, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline showcases a method that can potentially be adapted for the synthesis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as infrared spectroscopy, Raman spectroscopy, and X-ray crystallography. These techniques help in understanding the vibrational modes, molecular geometry, and intermolecular interactions, which are crucial for elucidating the structure of complex molecules (E. Bravanjalin Subi et al., 2022).

Chemical Reactions and Properties

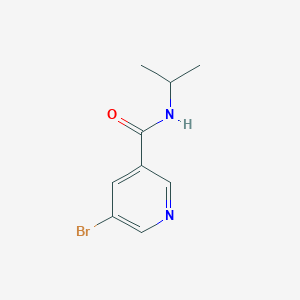

Compounds similar to 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline engage in a variety of chemical reactions, including addition reactions with electron-rich aminoheterocycles and reactions with anilines to yield heteroannulated compounds. These reactions underscore the chemical versatility and reactivity of the molecule, enabling the synthesis of diverse derivatives (V. Iaroshenko et al., 2011).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, of similar compounds have been studied to understand their behavior under different conditions. These properties are influenced by the molecular structure and can affect the compound's applications and handling (Zhang Qingwen, 2011).

Chemical Properties Analysis

Chemical properties, including reactivity with various chemical groups, stability under different conditions, and participation in specific chemical reactions, have been explored. For instance, the reactivity of similar compounds with phenyliodine(III) bis(trifluoroacetate) highlights the compound's ability to undergo transformations, which could be pertinent to understanding the chemical properties of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline (Naoki Itoh et al., 2002).

Scientific Research Applications

Synthesis and Chemical Reactivity

4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline and its derivatives have been explored in various synthetic pathways. For instance, reactions of anilides with phenyliodine(III) bis(trifluoroacetate) in specific conditions can lead to the formation of acetyldiarylamines or hydroxylated products, depending on the nature of the acyl and phenyl groups involved (Itoh et al., 2002). Similarly, 4-substituted anilines have been shown to react and cyclize under certain conditions, leading to the formation of dihydroquinolines, a process which has implications in the synthesis of complex molecular structures like Virantmycin (Francis et al., 2004).

Photochemical Behavior and Charge Transfer

The photochemical behavior of N-aryl-substituted trans-4-aminostilbenes, which can be related structurally to 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline, is highly dependent on the substituent in the N-aryl group. This dependency is attributed to the formation of a twisted intramolecular charge transfer state in certain conditions (Yang et al., 2004).

Material Science and Polymer Chemistry

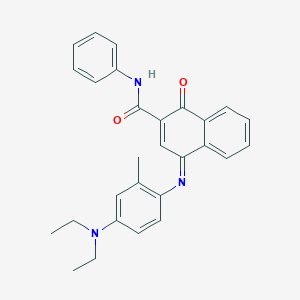

In the realm of material science, specific derivatives of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline have been used in the synthesis of polymeric films with fluorescent properties. These materials are synthesized using Schiff bases and exhibit photochromic mechanisms, including excited-state intramolecular proton-transfer processes (Buruianǎ et al., 2005).

Organic Synthesis

The compound has been utilized as a novel building block in the synthesis of complex molecular structures such as chromenoquinolinones, showcasing its versatility and reactivity in organic synthesis (Iaroshenko et al., 2011).

Safety And Hazards

Future Directions

As for future directions, “4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline” is currently being supplied by several manufacturers for use in pharmaceutical testing . The future directions of this compound would likely be determined by the results of these tests and the potential therapeutic applications discovered.

properties

IUPAC Name |

1-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO2/c1-23-12-5-2-10(3-6-12)9-21-14-7-4-11(17)8-13(14)15(22)16(18,19)20/h2-8,21H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTYAJPHEPYMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454829 | |

| Record name | 1-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline | |

CAS RN |

173676-54-5 | |

| Record name | 1-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)

![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)

![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)